N1,N1-dimethylethane-1,2-diamine dihydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

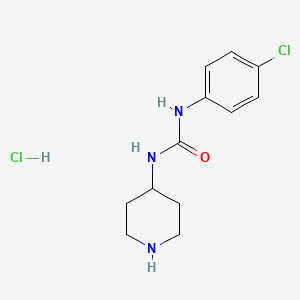

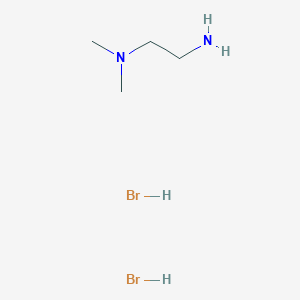

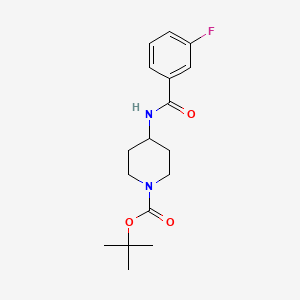

“N1,N1-dimethylethane-1,2-diamine dihydrobromide” is also known as “N,N-Diethylethane-1,2-diamine”. It is a colorless liquid with a fishy odor . It is used to enhance the adsorption of carbon dioxide and acts as a ligand to form coordination complexes .

Synthesis Analysis

“this compound” is primarily used in the synthesis of the Cefotiam intermediate 1-dimethylaminoethyl-5-thiazole .Molecular Structure Analysis

The molecular formula of “this compound” is C4H12N2 . The molecular weight is 88.15 .Chemical Reactions Analysis

“this compound” acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .Physical And Chemical Properties Analysis

“this compound” is a colorless transparent liquid. It has a relative density of 0.803, a refractive index of 1.4300-1.4260, a boiling point of 104-106°C, and a flash point of 23°C .Wissenschaftliche Forschungsanwendungen

CO2 Capture

N1,N1-dimethylethane-1,2-diamine has been explored as a potential absorbent for CO2 capture. Studies have investigated its equilibrium solubility, kinetics, and reaction with CO2. The absorbent shows increased absorption rate with higher temperatures and amine concentrations, making it a promising candidate for industrial CO2 capture applications (Zheng et al., 2020).

Chemical Analysis and Reaction Mechanisms

Research has been conducted on intramolecular methyl migration in protonated forms of N1,N1-dimethylethane-1,2-diamine. These studies, using tandem mass spectrometry and density function theory, contribute to a deeper understanding of chemical reaction mechanisms and molecular behaviors (Zhang, Yao, & Guo, 2008).

Nitric Oxide Sensors

N1,N1-dimethylethane-1,2-diamine has been used in the development of nitric oxide sensors. Copper(II) complexes with N1,N1-dimethylethane-1,2-diamine demonstrate a reaction with nitric oxide, showing potential in sensing applications (Kumar, Kalita, & Mondal, 2013).

Metal Complex Synthesis

This compound is instrumental in synthesizing metal complexes with potential catalytic applications. The synthesis process and the resulting metal complexes' structures have been studied extensively, highlighting its role in the field of inorganic chemistry (Guillemot, Neuburger, & Pfaltz, 2007).

Chemosensor Development

It plays a key role in developing chemosensors for detecting ions like Zn2+ and Co2+ in aqueous media. These chemosensors have applications in biological systems and environmental monitoring (Park et al., 2016).

Material Science

In material science, N1,N1-dimethylethane-1,2-diamine is used in synthesizing complexes and studying their properties like magnetism and structure. These studies contribute to developing new materials with specific desired properties (Nikitina et al., 2009).

Antimicrobial Studies

Its derivatives have been synthesized and tested for antimicrobial activity against various pathogens. This research is significant in the medical field for developing new antimicrobial agents (Xue et al., 2011).

Wirkmechanismus

Target of Action

N1,N1-Dimethylethane-1,2-diamine dihydrobromide, also known as N’,N’-dimethylethane-1,2-diamine;dihydrobromide, is a complex compound with multiple potential targets. It has been found to interact with STAT5 , controlling its biological activity . It also acts as a ligand, forming coordination complexes with metals such as copper (II) and ruthenium (II) .

Mode of Action

The compound interacts with its targets through its two secondary amine functional groups . As a ligand, it forms coordination complexes with metals, which can have various effects depending on the specific metal and the biological context .

Biochemical Pathways

The compound is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes . These reactions can affect various biochemical pathways, depending on the specific context and conditions.

Result of Action

The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways involved. For example, its interaction with STAT5 can have effects on cell signaling , while its role as a ligand in metal complexes can influence various chemical reactions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N1,N1-dimethylethane-1,2-diamine dihydrobromide is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins, particularly those involved in catalysis .

Cellular Effects

It is known to enhance the adsorption of carbon dioxide .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1,N1-dimethylethane-1,2-diamine dihydrobromide involves the reaction of 1,2-dibromoethane with N,N-dimethylethylenediamine in the presence of a base to yield the desired product.", "Starting Materials": [ "1,2-dibromoethane", "N,N-dimethylethylenediamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1,2-dibromoethane in a suitable solvent (e.g. ethanol).", "Step 2: Add N,N-dimethylethylenediamine to the solution.", "Step 3: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent (e.g. ethanol) to remove impurities.", "Step 7: Dry the product under vacuum to obtain N1,N1-dimethylethane-1,2-diamine dihydrobromide as a white crystalline solid." ] } | |

| 1245570-04-0 | |

Molekularformel |

C4H13BrN2 |

Molekulargewicht |

169.06 g/mol |

IUPAC-Name |

N',N'-dimethylethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |

InChI-Schlüssel |

WHLWAFIEVIOCNM-UHFFFAOYSA-N |

SMILES |

CN(C)CCN.Br.Br |

Kanonische SMILES |

CN(C)CCN.Br |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

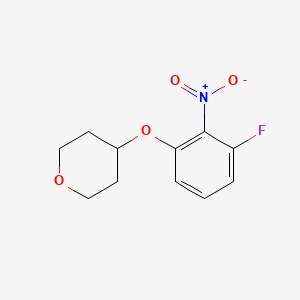

![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)

![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)

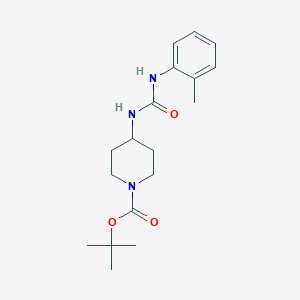

![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)